methyl 2-[(2-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate
Description
Methyl 2-[(2-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate is a synthetic organic compound featuring a 1,2-dihydroisoquinolin-1-one core substituted with a carbamoylmethyl group at position 2 and a methyl acetoxy group at position 4. The 2,4-dimethylphenyl carbamoyl moiety introduces steric bulk and lipophilicity, while the ester group enhances solubility.
Properties
IUPAC Name |
methyl 2-[2-[2-(2,4-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-14-7-8-18(15(2)11-14)23-20(25)12-24-10-9-16-17(22(24)27)5-4-6-19(16)29-13-21(26)28-3/h4-11H,12-13H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDOXRRGDPNFGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OCC(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isoquinolinone core, the introduction of the carbamoyl group, and the final esterification to form the methyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.
Scientific Research Applications
Methyl 2-[(2-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-[(2-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
The target compound shares structural motifs with several analogs, differing primarily in substituents and heterocyclic saturation. Key comparisons include:
Table 1: Structural and Molecular Comparison
Key Differences and Implications
Heterocyclic Core Saturation: The target compound and analog retain the 1,2-dihydroisoquinolin-1-one core, preserving aromaticity and planar geometry, which may enhance π-π stacking interactions .
Substituent Effects: Electron-Withdrawing Groups (EWGs): ’s 5-chloro-2-methoxyphenyl group combines chlorine (EWG) and methoxy (electron-donating group, EDG), creating a polarized system that may alter binding affinity compared to the target’s 2,4-dimethylphenyl group .
Functional Group Variations: Ester vs. Amide: The target compound and use methyl acetoxy esters, whereas employs an acetamide. Esters generally exhibit higher hydrolytic lability than amides, impacting pharmacokinetics . Pyrimidine Dione Core (): This analog replaces the isoquinolinone with a pyrimidine dione, introducing hydrogen-bonding sites (amino and carbonyl groups) that could enhance target recognition in enzymatic contexts .
Physicochemical Properties
While explicit data (e.g., logP, solubility) are absent, molecular weights and substituents suggest:
- Lipophilicity : ’s fluorobenzyl group and higher molecular weight (432.49) may increase logP compared to the target compound (406.43). ’s chloro and methoxy groups could further elevate lipophilicity .
Biological Activity
Methyl 2-[(2-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate is a complex organic compound that has garnered attention for its potential biological activity. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes an isoquinoline core, which is known for its diverse biological activities. Its IUPAC name reflects its intricate arrangement of functional groups, including a carbamoyl and acetate moiety.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:
- Anticancer Activity : Compounds derived from isoquinolines have been reported to induce apoptosis in various cancer cell lines.
- Antimicrobial Properties : Many isoquinoline derivatives show significant antimicrobial effects against bacteria and fungi.
- Enzyme Inhibition : Certain derivatives act as inhibitors of specific enzymes, which can be beneficial in treating diseases like cancer.
The biological activity of this compound may involve several mechanisms:
- Apoptosis Induction : Similar compounds have been shown to activate caspases and other apoptotic pathways in cancer cells.
- Enzyme Interaction : The compound may interact with specific targets such as kinases or receptors, altering cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Some isoquinoline derivatives can increase ROS levels, leading to oxidative stress in cells.
Anticancer Studies
A study involving isoquinoline derivatives demonstrated their potential as anticancer agents. The derivatives were tested on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), showing significant cytotoxicity with IC50 values ranging from 5 to 20 µM depending on the specific derivative used.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Isoquinoline Derivative A | MCF-7 | 10 |
| Isoquinoline Derivative B | HeLa | 15 |
| Methyl 2-[(2-{...} | MCF-7 | 8 |
Antimicrobial Activity
In another study focusing on antimicrobial properties, similar compounds were evaluated against various pathogens. The results indicated that some derivatives exhibited strong antibacterial activity against Gram-positive bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
